molecular formula C19H17FN2O2S2 B2782061 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941981-68-6

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2782061
CAS No.: 941981-68-6
M. Wt: 388.48
InChI Key: WEAFCSQYEGSABL-UHFFFAOYSA-N
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Description

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O2S2 and its molecular weight is 388.48. The purity is usually 95%.
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Biological Activity

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a thiazole ring and various substituents, suggests a wide range of interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound possesses the following molecular formula:

C18H18FN2OSC_{18}H_{18}FN_2OS

Key structural features include:

  • Thiazole Ring : Known for various biological activities.
  • Fluorobenzyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Methoxyphenyl Group : Potentially contributes to the compound's biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the fluorobenzyl group are crucial for binding to these targets, modulating their activity, and leading to observed biological effects. For example, studies indicate that compounds with thiazole structures often exhibit antimicrobial and anticancer properties due to their ability to inhibit key enzymes involved in cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly gram-positive bacteria. The mechanism involves the inhibition of the FabI enzyme, essential for fatty acid biosynthesis in bacteria, leading to bacterial growth cessation.

Anticancer Activity

The compound has also demonstrated potential anticancer activity. Studies have shown that thiazole derivatives can induce cytotoxicity in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. The presence of electron-donating groups like methoxy may enhance this activity by stabilizing reactive intermediates or improving binding affinity to cancer-related targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed that the compound effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a new antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae4 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cytotoxic effects with an IC50 value of approximately 10 µM. This suggests that it may be effective in targeting cancer cells while sparing normal cells.

Cell LineIC50 (µM)
MCF-710
HeLa15
A549 (Lung Cancer)12

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-24-17-8-6-15(7-9-17)21-18(23)10-16-12-26-19(22-16)25-11-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAFCSQYEGSABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.